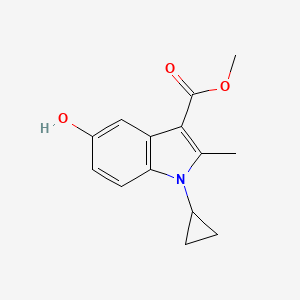

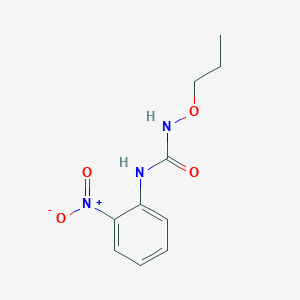

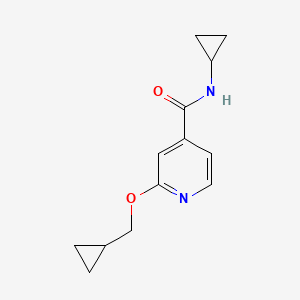

methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives, such as the one you’re asking about, are significant in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of indole derivatives can be confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry .Aplicaciones Científicas De Investigación

Synthesis and Conformational Studies

Methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is utilized in the synthesis of conformationally constrained tryptophan derivatives. These derivatives are designed for peptide and peptoid conformation elucidation studies. They feature a ring that bridges the α-carbon and the 4-position of the indole ring, which limits the conformational flexibility of the side chain. This structural design facilitates further derivatization while preserving the amine and carboxylic acid groups (Horwell et al., 1994).

Synthesis of Heterocycles

This compound plays a role in the synthesis of various heterocycles. For instance, reactions involving methyl 3-cyclopropyl-3-oxopropanoate lead to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate. These reactions demonstrate the compound's utility in synthesizing diverse heterocyclic structures with potential applications in pharmaceutical and chemical industries (Pokhodylo et al., 2010).

Cytotoxic Activity Studies

A series of racemic indole C5-O-substituted compounds, including variations of methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, were tested for cytotoxic activity against human cancer cell lines. This research highlights the compound's potential in cancer treatment and the development of new anticancer drugs (Choi & Ma, 2010).

Antiviral Studies

Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, a derivative of the target compound, has been synthesized and evaluated for antiviral activity. This research underscores its potential in developing new antiviral agents (Balzarini et al., 2014).

Manufacturing and Scale-Up Synthesis

The compound has been synthesized on a manufacturing scale, demonstrating its feasibility for large-scale production. This aspect is crucial for its potential application in industrial settings and commercial pharmaceutical manufacturing (Huang et al., 2010).

Propiedades

IUPAC Name |

methyl 1-cyclopropyl-5-hydroxy-2-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8-13(14(17)18-2)11-7-10(16)5-6-12(11)15(8)9-3-4-9/h5-7,9,16H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLKUWNSSOMXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3CC3)C=CC(=C2)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2444739.png)

![N-(4-acetamidophenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444742.png)

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol](/img/structure/B2444747.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2444748.png)

![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)

![3-[[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2444758.png)